molecular formula C19H15N3O2S B11349820 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11349820
M. Wt: 349.4 g/mol
InChI Key: JLYTZLYTCZYPKI-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with an appropriate aldehyde. The oxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate. The final step involves coupling the benzothiazole and oxazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound could inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both benzothiazole and oxazole rings, which can confer distinct chemical and biological properties. The combination of these rings with a carboxamide group may enhance its stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15N3O2S/c1-11-8-12(2)17-16(9-11)25-19(20-17)21-18(23)14-10-15(24-22-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21,23)

InChI Key

JLYTZLYTCZYPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C

Origin of Product

United States

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